L-ARGININE:HCL (13C6,D7,15N4)
Description
Principles of Stable Isotope Labeling for Quantitative Analysis
The fundamental principle of stable isotope labeling for quantitative analysis lies in the mass difference between the labeled and unlabeled molecules. This mass shift is readily detectable by mass spectrometry (MS), a highly sensitive and specific analytical technique. isotope.com In a typical quantitative experiment, a known amount of the stable isotope-labeled compound, often referred to as an internal standard, is added to a biological sample. The internal standard co-elutes with the endogenous, unlabeled analyte during chromatographic separation and is simultaneously detected by the mass spectrometer. By comparing the signal intensity of the labeled standard to that of the unlabeled analyte, researchers can accurately and precisely quantify the concentration of the target molecule in the sample. This isotope dilution mass spectrometry (IDMS) approach corrects for variations in sample preparation and instrument response, leading to highly reliable and reproducible results.
One of the most powerful applications of this principle is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In SILAC, cells are grown in a medium containing a "heavy" isotopically labeled amino acid, while a control cell population is grown in a medium with the "light," unlabeled version. nih.gov When the two cell populations are combined and analyzed by mass spectrometry, the relative abundance of proteins can be determined by comparing the intensities of the heavy and light peptide peaks.
Rationale for Comprehensive Isotopic Enrichment: L-ARGININE:HCL (13C6,D7,15N4)
The strategic selection of isotopes and their placement within a molecule can significantly enhance the power and resolution of a study. L-ARGININE:HCL (13C6,D7,15N4) is a prime example of a comprehensively enriched isotopic tracer designed for advanced metabolic research. This compound features the replacement of all six carbon atoms with ¹³C, all four nitrogen atoms with ¹⁵N, and seven hydrogen atoms with deuterium (B1214612). This extensive labeling provides a substantial mass shift from its unlabeled counterpart, a critical feature for high-precision quantitative studies.
Overview of Carbon-13, Deuterium, and Nitrogen-15 (B135050) Labeling Strategy
The multi-isotope labeling strategy of L-ARGININE:HCL (13C6,D7,15N4) is a deliberate design to maximize its utility in metabolic research.
Carbon-13 (¹³C) Labeling: Replacing all six carbon atoms with ¹³C allows for the tracing of the entire carbon skeleton of arginine as it is metabolized. This is particularly valuable in metabolic flux analysis, where the distribution of ¹³C atoms in downstream metabolites provides quantitative information about the activity of various metabolic pathways. utoronto.ca
Nitrogen-15 (¹⁵N) Labeling: With all four nitrogen atoms labeled with ¹⁵N, researchers can simultaneously track the fate of nitrogen from arginine. This is crucial for studying nitrogen metabolism, including the synthesis of nitric oxide, urea (B33335), polyamines, and other amino acids. springernature.com The ability to trace both carbon and nitrogen fluxes concurrently provides a more holistic view of cellular metabolism. nih.gov
Deuterium (D or ²H) Labeling: The incorporation of seven deuterium atoms further increases the mass of the molecule. The strategic placement of deuterium can also influence the molecule's properties. In L-ARGININE:HCL (13C6,D7,15N4), the deuterium atoms are located on the carbon backbone, which can provide a distinct mass signature and may alter the molecule's fragmentation pattern in the mass spectrometer, aiding in its identification and quantification. immunomart.com Deuteration has also been shown to potentially affect the pharmacokinetic profiles of molecules, which can be an area of investigation in itself. medchemexpress.com
Advantages of Multi-Isotope Labeling for Enhanced Resolution and Precision
The comprehensive isotopic enrichment of L-ARGININE:HCL (13C6,D7,15N4) offers several key advantages for advanced biological research:
Significant Mass Shift: The combination of ¹³C, ¹⁵N, and D labeling results in a large mass difference between the labeled and unlabeled arginine. This significant shift moves the isotopic cluster of the labeled standard far from that of the endogenous analyte, minimizing spectral overlap and improving the accuracy of quantification, especially for low-abundance analytes.
Reduced Isotopic Interference: The high level of enrichment ensures that the isotopic distribution of the labeled standard is distinct and does not interfere with the natural isotopic distribution of the unlabeled compound, leading to cleaner and more easily interpretable mass spectra.
Enhanced Resolution in Flux Analysis: The ability to trace carbon, nitrogen, and hydrogen simultaneously provides a multi-dimensional view of metabolic pathways. This comprehensive tracing allows for more precise and detailed metabolic flux analysis, enabling the dissection of complex and interconnected metabolic networks. nih.gov
Versatility in Applications: This multi-labeled arginine can be used as an internal standard for the accurate quantification of arginine in various biological matrices. It is also an invaluable tool for metabolic flux analysis, allowing researchers to probe the intricate details of arginine metabolism in health and disease. medchemexpress.comnih.gov
| Isotope | Number of Labeled Atoms | Contribution to Mass Shift |
| Carbon-13 (¹³C) | 6 | +6 Da |
| Nitrogen-15 (¹⁵N) | 4 | +4 Da |
| Deuterium (D) | 7 | +7 Da |
| Total | 17 | +17 Da |
Properties
Molecular Weight |
227.64 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis, Purity Assessment, and Characterization of L Arginine:hcl 13c6,d7,15n4
Methodologies for Isotopic Synthesis of L-ARGININE:HCL (13C6,D7,15N4)
The synthesis of a multiply labeled amino acid such as L-Arginine:HCl (¹³C₆,D₇,¹⁵N₄) is a complex process that can be approached through two primary strategies: multi-step organic synthesis or biosynthetic methods.
Biosynthetic Methods: An alternative to chemical synthesis is the use of microorganisms or enzymes to produce the labeled amino acid. nih.gov This can be a cost-effective method for producing uniformly labeled compounds. nih.gov In this approach, an expression host, such as E. coli, is grown in a minimal medium where the sole sources of carbon and nitrogen are isotopically enriched, for instance, [¹³C]-glucose and [¹⁵N]-ammonium sulfate. nih.govrsc.org To achieve deuteration, the culture is grown in heavy water (D₂O). The microorganism will then synthesize the amino acids, including arginine, incorporating the stable isotopes from the media into their structure. rsc.org However, this method can sometimes lead to isotopic scrambling, where the labels are incorporated into other amino acids. nih.gov To mitigate this, specific metabolic pathways can be engineered in the host organism. nih.gov
Enzymatic synthesis can also be employed, where isolated enzymes are used to catalyze specific reactions. For example, L-arginine:glycine amidinotransferase (AGAT) is an enzyme involved in the biosynthesis of creatine (B1669601) and utilizes L-arginine as a substrate. nih.gov Such enzymes could potentially be used in a controlled system with labeled precursors to synthesize the desired labeled L-arginine.
Structural Verification of L-ARGININE:HCL (13C6,D7,15N4) by Advanced Spectroscopic Methods
The definitive confirmation of the structure of L-Arginine:HCl (¹³C₆,D₇,¹⁵N₄) is achieved through a combination of advanced spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for verifying the molecular weight of the labeled compound. The accurate mass measurement confirms the successful incorporation of the heavy isotopes. The fragmentation pattern of the molecule in tandem mass spectrometry (MS/MS) can further corroborate the structure by showing the expected masses of the fragments, which will also be shifted due to the isotopic labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of molecules in solution. acs.org For L-Arginine:HCl (¹³C₆,D₇,¹⁵N₄), a combination of ¹H, ¹³C, and ¹⁵N NMR experiments would be employed.
¹H NMR: Due to the extensive deuteration (D₇), the ¹H NMR spectrum would be significantly simplified, showing signals only from the non-deuterated positions. This can be a useful confirmation of the deuteration pattern.
¹³C NMR: With all six carbons being ¹³C, the ¹³C NMR spectrum will show strong signals for each carbon atom. The chemical shifts of these signals, along with the coupling patterns with adjacent ¹³C and ¹⁵N nuclei, provide detailed information about the carbon skeleton and its chemical environment. ucl.ac.ukresearchgate.net
¹⁵N NMR: The presence of four ¹⁵N atoms allows for ¹⁵N NMR experiments. The chemical shifts of the nitrogen atoms in the amino group and the guanidinium (B1211019) group confirm their presence and electronic environment. ucl.ac.ukresearchgate.net
The following table outlines the key spectroscopic data expected for the structural verification of L-Arginine:HCl (¹³C₆,D₇,¹⁵N₄).
| Spectroscopic Technique | Expected Observations | Information Gained |
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the calculated mass of C₆H₈D₇ClN₄O₂ with isotopic enrichment. | Confirmation of elemental composition and successful isotopic labeling. |
| ¹³C NMR | Six distinct signals with chemical shifts characteristic of arginine's carbon skeleton. | Verification of the carbon backbone structure. |
| ¹⁵N NMR | Signals corresponding to the four nitrogen atoms in the amino and guanidinium groups. | Confirmation of the nitrogen-containing functional groups. |
| 2D NMR (e.g., HSQC, HMBC) | Correlation peaks indicating connectivity between ¹H, ¹³C, and ¹⁵N nuclei. | Unambiguous assignment of all atoms and confirmation of the overall molecular structure. |
Methodological Frameworks for L Arginine:hcl 13c6,d7,15n4 Application in Quantitative Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using L-ARGININE:HCL (13C6,D7,15N4)
SILAC is a powerful and widely adopted technique for the quantitative analysis of proteomes. cuni.cz It allows for the accurate comparison of protein abundance between different cell populations by metabolically encoding them with amino acids containing stable isotopes. creative-proteomics.comnumberanalytics.com
The fundamental principle of SILAC lies in the metabolic incorporation of stable isotope-labeled amino acids into the entire proteome of living cells. creative-proteomics.comnumberanalytics.com In a typical SILAC experiment, two populations of cells are cultivated in distinct media. One population is grown in a "light" medium containing naturally abundant amino acids, while the other is cultured in a "heavy" medium supplemented with stable isotope-labeled amino acids, such as L-ARGININE:HCL (13C6,D7,15N4). creative-proteomics.com
During protein synthesis, these labeled amino acids are incorporated into newly synthesized proteins. numberanalytics.com After a sufficient number of cell divisions, the proteome of the "heavy" cell population becomes fully labeled. creative-proteomics.com The two cell populations can then be subjected to different experimental conditions. Subsequently, the cell lysates are combined, and the proteins are digested into peptides. numberanalytics.comnih.gov
When analyzed by mass spectrometry, the peptides from the "light" and "heavy" populations appear as pairs of peaks with a characteristic mass difference. numberanalytics.comsigmaaldrich.com The ratio of the signal intensities of these peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations. creative-proteomics.com This method offers high accuracy and precision in protein quantification because the samples are mixed at an early stage, minimizing experimental variability. cuni.cznumberanalytics.com
The implementation of L-ARGININE:HCL (13C6,D7,15N4) is central to creating the "heavy" condition in many SILAC experiments. Arginine is a common choice for SILAC because, along with lysine (B10760008), it is the cleavage site for the enzyme trypsin, which is ubiquitously used in proteomics to digest proteins into peptides. creative-proteomics.comckisotopes.com This ensures that most tryptic peptides will contain a labeled amino acid, allowing for broad proteome coverage. nih.gov
To prepare heavy SILAC media, standard cell culture medium that is deficient in arginine is supplemented with L-ARGININE:HCL (13C6,D7,15N4). usherbrooke.ca The "light" medium is similarly prepared but with the addition of unlabeled L-arginine. usherbrooke.ca The use of dialyzed fetal bovine serum is often recommended to minimize the presence of unlabeled amino acids from the serum, which could otherwise interfere with complete labeling. sigmaaldrich.comusherbrooke.ca
The specific isotopic composition of L-ARGININE:HCL (13C6,D7,15N4), with six 13C atoms, seven deuterium (B1214612) (D) atoms, and four 15N atoms, results in a significant and predictable mass shift in the labeled peptides compared to their light counterparts. sigmaaldrich.comthermofisher.com This clear mass difference is crucial for unambiguous detection and quantification by the mass spectrometer.
| Component | "Light" Medium | "Heavy" Medium | Purpose |
|---|---|---|---|
| Arginine-deficient cell culture medium | Base component | Base component | Provides essential nutrients for cell growth, lacking arginine to allow for controlled addition. |
| L-Arginine (unlabeled) | Added | Not Added | Serves as the "light" amino acid for incorporation into the control cell population. |
| L-ARGININE:HCL (13C6,D7,15N4) | Not Added | Added | Serves as the "heavy" amino acid for incorporation into the experimental cell population, introducing a mass shift for quantification. |
| Dialyzed Fetal Bovine Serum | Added | Added | Provides growth factors while minimizing contamination with unlabeled amino acids. sigmaaldrich.comusherbrooke.ca |
A critical step for the accuracy of SILAC experiments is achieving complete or near-complete incorporation of the heavy isotope-labeled amino acid into the cellular proteome. cuni.cz Incomplete labeling can lead to an underestimation of protein abundance in the heavy-labeled sample.
To ensure full labeling, cells must be cultured in the heavy SILAC medium for a sufficient number of cell divisions. nih.gov It is generally accepted that at least five to six cell doublings are required to reach an incorporation efficiency of over 95%. cuni.cznih.govsigmaaldrich.com This allows for the dilution of pre-existing "light" proteins as cells divide and synthesize new proteins using the "heavy" amino acids from the medium. nih.gov Natural protein turnover also contributes to the replacement of light amino acids with their heavy counterparts. nih.gov
The degree of incorporation can and should be verified experimentally. github.io This is typically done by analyzing a small sample of the heavy-labeled cells by mass spectrometry before proceeding with the main experiment to confirm that the signal from the light peptides is minimal. yale.edu
One potential complication is the metabolic conversion of arginine to other amino acids, most commonly proline. nih.govnih.gov This can lead to the unintended labeling of proline-containing peptides, which can complicate data analysis. nih.gov This issue can often be mitigated by supplementing the culture medium with an excess of unlabeled proline or by using cell lines with genetic modifications that prevent this conversion. usherbrooke.canih.govresearchgate.net
While the classic SILAC experiment compares two conditions (light and heavy), the use of different isotopically labeled versions of the same amino acid allows for "multiplexing," where three or more conditions can be compared in a single experiment. sigmaaldrich.com
L-ARGININE:HCL (13C6,D7,15N4) is particularly well-suited for multiplexing. For instance, a three-plex SILAC experiment could involve:
A "light" condition with unlabeled arginine.
A "medium" condition with an intermediate mass-labeled arginine, such as L-arginine (13C6). nih.gov
A "heavy" condition utilizing L-ARGININE:HCL (13C6,15N4). thermofisher.comnih.gov
This allows for the simultaneous comparison of a control state with two different experimental conditions, or a time-course experiment with three time points. nih.gov The distinct mass shifts produced by each isotopic variant of arginine enable the mass spectrometer to differentiate and quantify the peptides from each of the three cell populations. sigmaaldrich.com The "super-SILAC" approach is an extension of this, where a mixture of multiple heavy-labeled cell lines is used as an internal standard to quantify proteins from various samples, including those that cannot be metabolically labeled, such as clinical tissues. nih.gov
| SILAC State | Arginine Isotope | Resulting Mass Shift (relative to light) | Example Application |
|---|---|---|---|
| Light | Unlabeled Arginine | 0 Da | Control condition |
| Medium | L-Arginine (13C6) | +6 Da | Treatment 1 or Time point 1 |
| Heavy | L-Arginine (13C6, 15N4) | +10 Da | Treatment 2 or Time point 2 |
Quantification of Protein Turnover Rates via Pulse-Chase Labeling with L-ARGININE:HCL (13C6,D7,15N4)
Beyond relative protein quantification, SILAC-based methods using L-ARGININE:HCL (13C6,D7,15N4) can be adapted to study the dynamics of the proteome, including protein synthesis and degradation rates.
Dynamic SILAC, or pulse-chase SILAC, is a powerful method for measuring protein turnover on a proteome-wide scale. cuni.cznih.gov In a typical dynamic SILAC experiment, cells are initially grown in a "light" medium. Then, at the start of the experiment (the "pulse"), the light medium is replaced with a "heavy" medium containing L-ARGININE:HCL (13C6,D7,15N4). thermofisher.com
Over time, as new proteins are synthesized, the heavy-labeled arginine is incorporated. By collecting and analyzing cell samples at different time points after the switch to the heavy medium, it is possible to measure the rate at which the heavy form of each protein appears. thermofisher.comnih.gov This provides a direct measure of the protein synthesis rate.
Conversely, in a "chase" experiment, cells are first fully labeled with heavy arginine. The heavy medium is then replaced with light medium. The rate at which the heavy-labeled protein disappears over time provides a measure of the protein degradation rate. nih.gov These dynamic SILAC approaches provide a temporal dimension to proteomic analysis, offering insights into the regulation of protein homeostasis. nih.gov
Measurement of Protein Synthesis and Degradation Rates
The core principle behind using L-ARGININE:HCL (13C6,D7,15N4) to measure protein synthesis and degradation lies in metabolic labeling. tum.denih.gov In a typical "pulse" SILAC experiment, cells are cultured in a medium where the standard ("light") arginine is replaced with the "heavy" L-ARGININE:HCL (13C6,D7,15N4). tum.de As new proteins are synthesized, they incorporate this heavy arginine. nih.gov
By collecting samples at different time points and analyzing them with mass spectrometry, researchers can track the rate of incorporation of the heavy label. thermofisher.com The ratio of "heavy" to "light" peptides for a specific protein over time provides a direct measure of its synthesis rate. tum.de
Conversely, protein degradation rates can be determined through a "pulse-chase" experiment. After a period of labeling with heavy arginine, the cells are transferred back to a medium containing only light arginine. The rate at which the heavy-labeled protein population disappears reflects the degradation rate. liverpool.ac.uk This approach allows for the determination of the first-order rate constant for degradation for individual proteins. liverpool.ac.uk
Table 1: Illustrative Data from a Pulse-SILAC Experiment for Protein Synthesis Rate Determination
| Time (hours) | Protein A (Heavy/Light Ratio) | Protein B (Heavy/Light Ratio) | Protein C (Heavy/Light Ratio) |
| 0 | 0.00 | 0.00 | 0.00 |
| 2 | 0.15 | 0.05 | 0.25 |
| 4 | 0.32 | 0.11 | 0.48 |
| 8 | 0.60 | 0.23 | 0.75 |
| 12 | 0.85 | 0.38 | 0.92 |
| 24 | 0.98 | 0.65 | 0.99 |
This table represents hypothetical data to illustrate the differential synthesis rates of three proteins. Protein C exhibits the fastest synthesis rate, while Protein B has the slowest.
Application in Investigating Protein Stability and Turnover Regulation
The data generated from measuring synthesis and degradation rates directly inform the stability and turnover of proteins. tum.de Protein turnover, the balance between synthesis and degradation, is a key regulatory mechanism for controlling protein abundance and function. tum.de By using L-ARGININE:HCL (13C6,D7,15N4), researchers can gain a global view of how protein stability is regulated across the entire proteome in response to various stimuli or in different cellular states. scispace.comacs.org
For instance, studies can compare protein turnover rates in healthy versus diseased cells, or in cells before and after drug treatment. nih.gov Significant changes in the turnover rate of specific proteins can highlight their involvement in the condition or their response to the therapeutic agent. This information is crucial for understanding the molecular mechanisms underlying diseases and for identifying potential drug targets. scispace.comnih.gov
Advanced Proteomic Techniques Integrating L-ARGININE:HCL (13C6,D7,15N4)
The utility of L-ARGININE:HCL (13C6,D7,15N4) extends beyond basic turnover studies to more sophisticated proteomic methodologies.
DeltaSILAC for Post-Translational Modification Impact on Protein Lifetime
Post-translational modifications (PTMs) are crucial for regulating almost all aspects of a protein's life, including its stability. nih.govnih.gov DeltaSILAC (also known as pulse-SILAC) is a powerful technique that leverages heavy amino acid labeling to investigate how PTMs affect protein turnover. researchgate.net
In a DeltaSILAC experiment, researchers can quantify the turnover rates of both the modified and unmodified forms of a protein. By comparing the degradation rates of, for example, a phosphorylated protein versus its non-phosphorylated counterpart, the direct impact of that phosphorylation event on the protein's stability can be determined. youtube.com This is critical as PTMs can mark proteins for degradation, alter their conformation, or change their interactions with other proteins, all of which can influence their lifespan in the cell. youtube.comwikipedia.org
Quantitative Analysis of Specific Protein Functions and Interactions
L-ARGININE:HCL (13C6,D7,15N4) is instrumental in the quantitative analysis of protein-protein interactions and the assembly of protein complexes. sigmaaldrich.com By using SILAC, researchers can differentially label proteins in interacting and non-interacting states or in the presence and absence of a specific stimulus.
For example, in a pull-down experiment, a "heavy"-labeled cell lysate containing a protein of interest can be incubated with a "light"-labeled control lysate. After isolating the protein of interest and its binding partners, mass spectrometry can be used to distinguish genuine interactors from non-specific background proteins. sigmaaldrich.com The ratio of heavy to light signals for each co-purified protein provides a quantitative measure of the interaction's specificity and stoichiometry. This approach has been successfully used to screen for specific interactors of modified histone peptides, for instance. sigmaaldrich.com
Table 2: Hypothetical Results from a SILAC Pull-Down Experiment
| Interacting Protein | Heavy/Light Ratio | Interpretation |
| Protein X | 15.2 | Strong and specific interactor |
| Protein Y | 1.1 | Non-specific background binding |
| Protein Z | 8.5 | Specific interactor |
This table illustrates how SILAC ratios can differentiate between specific and non-specific binding partners in a pull-down experiment.
L Arginine:hcl 13c6,d7,15n4 in Metabolic Research and Flux Analysis
Stable Isotope Resolved Metabolomics (SIRM) using L-ARGININE:HCL (13C6,D7,15N4)
SIRM is a key technique that provides a dynamic view of metabolic pathways and fluxes within cells, tissues, and organisms. nih.gov By introducing a stable isotope-labeled substrate like L-Arginine:HCl (13C6,D7,15N4), researchers can trace the journey of the labeled atoms as they are incorporated into various downstream metabolites. nih.gov This approach offers a significant advantage over traditional metabolomics, which only provides a static snapshot of metabolite concentrations.
Tracing Carbon, Nitrogen, and Deuterium (B1214612) Flux through Metabolic Pathways
The multiple labels on L-Arginine:HCl (13C6,D7,15N4) enable the simultaneous tracing of carbon, nitrogen, and deuterium atoms. This multi-isotope tracing is invaluable for dissecting the intricate network of biochemical reactions involving arginine. For instance, the ¹³C label allows for the tracking of the carbon skeleton of arginine as it is catabolized or used in the synthesis of other molecules. The ¹⁵N label is crucial for following the flow of nitrogen through pathways such as the urea (B33335) cycle and nitric oxide synthesis. nih.govnih.gov The deuterium label, while less commonly discussed in the context of arginine metabolism specifically, can provide insights into redox reactions and the activity of dehydrogenases.
The application of such heavily labeled amino acids is central to techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful method for quantitative proteomics. fishersci.atisotope.comisotope.com In SILAC, cells are cultured in media containing either the "heavy" labeled amino acid (like L-Arginine:HCl (13C6,15N4)) or its "light" (unlabeled) counterpart. fishersci.at By comparing the mass spectra of peptides from different cell populations, researchers can accurately quantify changes in protein expression. fishersci.at
Elucidation of Metabolic Network Dynamics
By analyzing the distribution of the heavy isotopes in various metabolites over time, researchers can elucidate the dynamics of metabolic networks. nih.gov This includes determining the rates of metabolic reactions (fluxes) and identifying the relative contributions of different pathways to the production of a particular metabolite. For example, by measuring the incorporation of ¹³C and ¹⁵N from labeled arginine into urea cycle intermediates, the activity of this critical pathway for nitrogen disposal can be quantified. reactome.org Similarly, the production of labeled citrulline and other downstream products can reveal the dynamics of nitric oxide synthesis. nih.govnih.gov
The use of L-Arginine:HCl (13C6,D7,15N4) in conjunction with advanced analytical techniques like mass spectrometry allows for the detailed mapping of these metabolic fluxes, providing a deeper understanding of cellular metabolism in both healthy and diseased states. medchemexpress.com
Assessment of Specific Amino Acid Metabolic Pathways and Interconversions
The unique labeling pattern of L-Arginine:HCl (13C6,D7,15N4) makes it an ideal tracer for investigating specific metabolic pathways and the interconversion of amino acids.
Arginine Metabolism and the Urea Cycle Intermediates
The urea cycle is a central metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion. wikipedia.org Arginine is a key intermediate in this cycle, being cleaved by the enzyme arginase to produce urea and ornithine. reactome.orgwikipedia.org By introducing L-Arginine:HCl (13C6,D7,15N4), researchers can trace the flow of the labeled nitrogen atoms into urea, providing a direct measure of urea cycle activity. reactome.org
Furthermore, the labeled ornithine produced from the breakdown of the tracer can be followed as it is used to regenerate other urea cycle intermediates, such as citrulline and argininosuccinate. This allows for a comprehensive analysis of the entire cycle's dynamics. reactome.orgwikipedia.org Studies have shown that in certain cell lines, the presence of arginine is crucial for active ammonia metabolism via the urea cycle. nih.gov
Table 1: Key Reactions of the Urea Cycle
| Reaction | Enzyme | Substrates | Products |
| 1 | Carbamoyl (B1232498) Phosphate Synthetase I | 2 ATP, NH₄⁺, HCO₃⁻ | 2 ADP, Orthophosphate, Carbamoyl Phosphate |
| 2 | Ornithine Transcarbamylase | Carbamoyl Phosphate, Ornithine | Citrulline, Orthophosphate |
| 3 | Argininosuccinate Synthetase | Citrulline, Aspartate, ATP | Argininosuccinate, AMP, Pyrophosphate |
| 4 | Argininosuccinate Lyase | Argininosuccinate | Arginine, Fumarate |
| 5 | Arginase | Arginine, H₂O | Urea, Ornithine |
This table outlines the primary enzymatic steps of the urea cycle, a key pathway in which L-arginine is a central intermediate. reactome.orgwikipedia.org
Investigation of Nitric Oxide Synthesis Pathways
L-arginine is the sole substrate for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and immune responses. nih.govnih.gov The enzyme nitric oxide synthase (NOS) catalyzes the conversion of arginine to NO and citrulline. nih.gov
Using L-Arginine:HCl (13C6,D7,15N4), the production of labeled citrulline can be measured as a proxy for NO synthesis. nih.govnih.gov This allows for the investigation of NOS activity and the regulation of NO production in different cell types and conditions. For example, studies in endothelial cells have used ¹⁵N₄-arginine to demonstrate enhanced nitrite (B80452) production (a stable metabolite of NO) and cellular uptake of the labeled arginine. nih.gov This approach is crucial for understanding the role of the L-arginine-NO pathway in cardiovascular health and disease. frontiersin.org
Arginine-Dimethylarginine Interactions and Transport Kinetics
Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of NOS and can compete with arginine for the enzyme. researchgate.netcaldic.com The ratio of arginine to ADMA is a critical determinant of NO production. nih.gov Stable isotope-labeled compounds like L-Arginine:HCl (13C6,D7,15N4) are used to study the complex interactions between arginine and ADMA. nih.gov
By using labeled arginine, researchers can investigate how exogenous arginine affects the transport and metabolism of endogenous ADMA. nih.gov For instance, studies have shown that exposing human vascular endothelial cells to ¹⁵N₄-arginine leads to an efflux of endogenous ADMA from the cells. nih.gov Furthermore, labeled arginine can be used to study the transport kinetics of arginine itself across cell membranes. The transport of arginine is mediated by specific cationic amino acid transporters (CATs). nih.gov By measuring the uptake of labeled arginine, the activity and characteristics of these transporters can be determined. nih.govresearchgate.net
Table 2: Arginine Transporter Systems
| Transporter System | SLC Family | Key Characteristics |
| System y+ | SLC7A1 | Sodium-independent, voltage-sensitive, major transporter of cationic amino acids. mdpi.com |
| System y+L | SLC7A7 | Sodium-independent, involved in the exchange of cationic amino acids for neutral amino acids. mdpi.com |
| System b0,+ | SLC7A9 | Sodium-independent, transports cationic and neutral amino acids. mdpi.com |
| System B0,+ | SLC6A14 | Sodium and chloride-dependent, transports neutral and cationic amino acids. nih.govmdpi.com |
This table summarizes the main transporter systems responsible for the cellular uptake of L-arginine, a process that can be kinetically studied using labeled arginine. nih.govmdpi.com
Quantitative Analysis of Metabolic Fluxes
The heavily labeled compound L-Arginine:HCl (13C6,D7,15N4) and its isotopic variants are instrumental in metabolic research, particularly for quantifying the dynamic flow of metabolites through various biochemical pathways. This process, known as metabolic flux analysis, provides a detailed view of cellular metabolism under specific conditions.
Determination of Intracellular Reaction Rates using Mass Isotopomers
Stable isotope tracers like ¹³C₆,¹⁵N₄-L-arginine are used to map the flow of carbon and nitrogen atoms through metabolic networks. nih.gov By introducing the labeled arginine into a biological system, researchers can track the incorporation of the heavy isotopes into downstream metabolites using mass spectrometry. nih.gov The distribution of these mass isotopomers—molecules of the same compound that differ only in their isotopic composition—reveals the activity of specific enzymes and the rates of intracellular reactions. nih.gov
This technique, often called isotopically non-stationary metabolic flux analysis (INST-MFA), is powerful for elucidating complex metabolic reprogramming in various physiological and pathological states. nih.govspringernature.com For example, in studies of T cell activation, pulsing the cells with ¹³C₆-L-arginine and analyzing the metabolic fate via LC-MS/MS reveals dynamic changes in arginine metabolism. nih.govresearchgate.net Such analyses have shown that upon activation, there is a significant shift in how T cells process arginine, linking its metabolism to crucial functions like cell survival and anti-tumor activity. nih.govresearchgate.net
Similarly, in cancer cell research, tracing ¹³C₆-arginine has uncovered that transformed cells, unlike normal cells, exhibit high arginase activity specifically during the SG2M phase of the cell cycle. nih.gov This leads to the production of ¹³C-labeled ornithine, a precursor for polyamines essential for cell proliferation. nih.gov This phase-specific metabolic activity highlights potential therapeutic targets. nih.gov The ability to simultaneously track carbon and nitrogen fluxes using ¹³C,¹⁵N-labeled arginine provides a more comprehensive understanding of how these central metabolic pathways are interconnected. nih.gov
Table 1: Research Findings on Intracellular Reaction Rates using Labeled Arginine
| Research Area | Cell Model | Labeled Compound Used | Key Findings | Citations |
|---|---|---|---|---|
| T Cell Metabolism | Human Primary Naive T Cells | ¹³C₆-L-arginine | L-arginine supplementation shifts metabolism from glycolysis to oxidative phosphorylation and enhances T cell survival. | nih.gov, researchgate.net |
| Cancer Cell Cycle | HeLa, HMEC-Ras Cells | ¹³C₆-arginine | Arginine uptake and ornithine synthesis via arginase 2 (ARG2) are highly active during the SG2M phase in transformed cells, but not in normal cells. | nih.gov |
| Nitrogen & Carbon Flux | Kluyveromyces lactis | ¹³C₆,¹⁵N₄-L-arginine | Demonstrated that ¹³C incorporation into amino acids is slower than ¹⁵N incorporation, allowing for a time-deconvoluted analysis of carbon and nitrogen fluxes. | nih.gov |
Isotope Dilution Mass Spectrometry for Metabolite Quantification
Isotope dilution mass spectrometry (ID-MS) is the gold standard for accurate and precise quantification of metabolites in complex biological samples like plasma or serum. nih.govnih.gov This method relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass. researchgate.net L-Arginine:HCl (13C6,D7,15N4) and its variants, such as ¹³C₆-arginine and D7-arginine, are ideal for this purpose. nih.govmedchemexpress.com
When added to a sample at a known concentration, the labeled standard co-elutes with the endogenous (unlabeled) metabolite during liquid chromatography (LC) separation. nih.gov The mass spectrometer then distinguishes between the light (endogenous) and heavy (labeled) versions of the molecule. nih.gov By measuring the ratio of the two, the absolute concentration of the endogenous metabolite can be calculated with high accuracy, as any sample loss or matrix effects during preparation and analysis will affect both the analyte and the standard equally. nih.gov
This approach has been successfully used to develop robust and high-throughput methods for quantifying L-arginine and its metabolically related compounds, such as asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). nih.govnih.gov The use of stable isotope-labeled internal standards significantly improves precision and accuracy compared to other methods. nih.govresearchgate.net
Table 2: Performance of Isotope Dilution Mass Spectrometry for L-Arginine Quantification
| Analyte | Labeled Standard | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Limit of Quantification (LOQ) | Citations |
|---|---|---|---|---|---|
| L-Arginine | ¹³C₆-arginine | 0.82% | 4.01% | 3.2 µM | nih.gov, nih.gov |
| ADMA | D7-ADMA | 2.12% | 3.77% | 0.08 µM | nih.gov, nih.gov |
| SDMA | D6-SDMA | 2.83% | 3.86% | 0.05 µM | nih.gov, nih.gov |
| L-Homoarginine | ¹³C₆-Homoarginine | 7.4% | 7.5% | Not Specified | nih.gov |
Application in Cell-Free and Cell Culture Metabolic Studies
Stable isotope-labeled L-arginine is extensively used in both cell-free systems and various cell culture models to probe metabolic pathways under controlled conditions. isotope.comfishersci.at These studies provide critical insights into the molecular mechanisms that govern cellular metabolism. kent.ac.uk
In cell culture experiments, researchers use labeled arginine to trace its fate within cells and understand how its metabolism is altered by different stimuli or genetic modifications. nih.govspringernature.com For instance, studies on human endothelial cells using ¹⁵N₄-L-arginine have investigated the "arginine paradox," questioning whether intracellular or extracellular arginine is the primary source for nitric oxide (NO) synthesis. nih.gov Findings from these experiments suggest that the transport of extracellular arginine into the cell is the rate-limiting step for eNOS activation and NO production, rather than the total intracellular arginine concentration. nih.gov
In other applications, the metabolism of L-arginine has been studied in liver and adipocyte cell models to understand its role in metabolic disorders. kent.ac.ukkent.ac.uk By supplementing cell culture media with excess L-arginine and measuring downstream metabolites and signaling proteins, researchers have found that cells sense and respond to high arginine levels, for example, by activating AMPK, a key energy sensor. kent.ac.uk These studies help to elucidate the direct effects of arginine on pathways related to glucose and lipid metabolism. kent.ac.uk The use of L-Arginine:HCl (¹³C₆, ¹⁵N₄) is also a cornerstone of the Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC) technique for quantitative proteomics. isotope.comfishersci.atisotope.comthermofisher.com
Table 3: Examples of Labeled Arginine Applications in Cell Culture Studies
| Cell Model | Labeled Compound | Research Focus | Key Findings | Citations |
|---|---|---|---|---|
| Human Endothelial Cells (EA.hy926) | ¹⁵N₄-L-arginine | Nitric Oxide (NO) Production | Extracellular arginine uptake, not total intracellular concentration, is the major determinant of NO production. | nih.gov |
| Mouse Liver (BNL CL2) & Adipocyte (3T3 L1) Cells | L-arginine (unlabeled, but study is on its metabolic effects) | Regulation of Energy Metabolism | Excess L-arginine is sensed by the cells, leading to the regulation of AMPK and ACC-1 expression, which are key enzymes in metabolic signaling. | kent.ac.uk |
| Human T Cells | ¹³C₆-L-arginine | T Cell Activation & Survival | L-arginine metabolism is significantly altered upon T cell activation, and elevating its levels promotes the generation of long-lived central memory-like cells with enhanced anti-tumor activity. | nih.gov, researchgate.net |
| Human Cancer Cells (HeLa) | ¹³C₆-arginine | Cell Cycle-Dependent Metabolism | Cancer cells specifically utilize the ARG2 enzyme to produce ornithine during the SG2M phase, a metabolic dependency not observed in normal cells. | nih.gov |
Analytical Methodologies for Detection and Quantification of L Arginine:hcl 13c6,d7,15n4
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) stands as the cornerstone for the analysis of L-ARGININE:HCL (13C6,D7,15N4), primarily due to its ability to differentiate molecules based on their mass-to-charge ratio. The deliberate mass shift introduced by the isotopic labels (¹³C, D, and ¹⁵N) allows for clear distinction from its naturally occurring, or "light," counterpart, L-arginine. northwestern.eduhelixchrom.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant technique for the analysis of L-arginine and its labeled analogues in complex biological matrices such as plasma. nih.govnih.gov Due to the high polarity of arginine, traditional reversed-phase chromatography is often suboptimal. Instead, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a superior method, enhancing the retention of polar compounds like arginine and its metabolites. oup.commdpi.comjocpr.com
HILIC methods typically employ a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent, like acetonitrile, with a smaller amount of aqueous buffer. This combination facilitates the effective separation of arginine from other components in the sample prior to its introduction into the mass spectrometer. helixchrom.comoup.com The development of these methods is critical for reducing matrix effects and ensuring accurate quantification. oup.com
| Parameter | Description |
|---|---|
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) oup.commdpi.com |
| Column Type | Silica-based, Zwitterionic, or Mixed-Mode HILIC columns oup.comjocpr.comthermofisher.com |
| Mobile Phase A | Aqueous buffer (e.g., Ammonium formate, Sodium phosphate) helixchrom.comoup.comjocpr.com |
| Mobile Phase B | Acetonitrile jocpr.com |
| Elution Mode | Gradient or Isocratic oup.comnih.gov |
Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity and Sensitivity
Tandem mass spectrometry (MS/MS) significantly enhances the specificity and sensitivity of detection. nih.gov This technique involves the selection of a specific precursor ion (the protonated molecule of interest) and its fragmentation into characteristic product ions. The instrument then monitors these specific precursor-to-product ion transitions, an approach known as Multiple Reaction Monitoring (MRM). nih.govnih.gov
For L-arginine and its isotopically labeled standard, distinct MRM transitions are monitored. The precursor ion for unlabeled L-arginine is typically m/z 175, while its fragments are monitored at m/z 70 or 60. nih.goviu.edusciex.com For a fully labeled standard like L-ARGININE:HCL (13C6,15N4), the precursor ion would be shifted by +10 atomic mass units to m/z 185. The specific mass shift of L-ARGININE:HCL (13C6,D7,15N4) would be +17 (6 from ¹³C, 4 from ¹⁵N, and 7 from D), resulting in a precursor ion of m/z 192. The fragmentation patterns are also predictably shifted, ensuring no cross-talk between the analyte and the internal standard channels and providing unambiguous identification and quantification. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| L-Arginine | 175.1 | 70.1 | northwestern.edunih.gov |
| L-Arginine | 175.1 | 60.1 | iu.edusciex.com |
| L-Arginine-¹³C₆ | 181.1 | 74.1 | northwestern.edunih.gov |
| L-ARGININE (13C6,D7,15N4) (Predicted) | 192.2 | Predictably shifted fragment |
Role as an Internal Standard in Quantitative Analytical Assays
The primary application of L-ARGININE:HCL (13C6,D7,15N4) is as an internal standard (IS) in stable isotope dilution mass spectrometry assays. northwestern.edunih.gov An ideal internal standard co-elutes chromatographically with the analyte and behaves similarly during sample preparation and ionization, but is mass-distinguishable. nih.gov By adding a known amount of the heavy-labeled standard to each sample, it is possible to correct for variations in sample extraction, injection volume, and ionization efficiency. nih.govnih.gov
This approach allows for highly accurate and precise quantification of the endogenous, unlabeled L-arginine. The ratio of the peak area of the endogenous analyte to the peak area of the isotopically labeled internal standard is used to calculate the concentration of the analyte in the original sample. nih.gov This method is considered the gold standard for quantitative bioanalysis.
Development of Robust and Accurate Quantification Methods
Developing robust and accurate quantification methods for endogenous compounds like L-arginine presents unique challenges, as a true "blank" matrix devoid of the analyte is unavailable. iu.edu Method development and validation therefore require careful consideration of linearity, accuracy, precision, and matrix effects. nih.goviu.edu
Research has focused on comparing different approaches, such as using surrogate matrices (e.g., water or bovine serum albumin solutions) or applying background subtraction techniques to establish reliable calibration curves. iu.edu The use of stable isotope-labeled internal standards like L-ARGININE:HCL (13C6,D7,15N4) is fundamental to these validated methods, ensuring that the measurements are independent of the sample matrix and highly reproducible. iu.edudntb.gov.ua Such validated assays are essential for clinical research and metabolomics studies investigating the role of the L-arginine pathway in various physiological and pathological states. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. The incorporation of ¹³C and ¹⁵N isotopes into L-arginine provides valuable probes for biomolecular NMR studies. nih.govucl.ac.uk
Biomolecular NMR Applications of L-ARGININE:HCL (13C6,D7,15N4)
In protein NMR, uniform or selective isotopic labeling is often required to simplify complex spectra and enable specific experiments. nih.govisotope.com L-arginine labeled with ¹³C and ¹⁵N is used to study the structure, dynamics, and interactions of arginine residues within large proteins and protein complexes. nih.govucl.ac.uk The arginine side chain, with its terminal guanidinium (B1211019) group, is frequently involved in critical biological functions like forming salt bridges and hydrogen bonds. nih.gov
Specialized NMR experiments are designed to probe the chemical environment of the labeled nuclei. For instance, ¹³C-detected experiments can be used to observe the ¹³Cζ-¹⁵Nη correlations in the guanidinium group, providing insights into interactions that might be obscured in standard proton-detected spectra. nih.gov The use of L-ARGININE:HCL (13C6,D7,15N4) in cell-based protein expression systems allows for the incorporation of these NMR-active nuclei, enabling detailed characterization of arginine's role in protein function and regulation. nih.gov
| NMR Application | Purpose | Reference |
|---|---|---|
| Protein Structure and Dynamics | To probe the conformation and flexibility of arginine side chains within a protein's 3D structure. | nih.govucl.ac.uk |
| Protein-Ligand/Protein-Protein Interactions | To monitor changes in the chemical shifts of labeled arginine residues upon binding to other molecules, identifying interaction surfaces. | nih.govnih.gov |
| Hydrogen Bond and Salt Bridge Analysis | To measure deuterium (B1214612) isotope shifts and other parameters that report on the formation of intramolecular interactions involving the guanidinium group. | ucl.ac.uknih.gov |
| Metabolic Flux Analysis | To trace the metabolic fate of arginine in cellular systems. | isotope.com |
Isotope-Edited and Isotope-Filtered NMR Experiments
Isotope-edited and isotope-filtered Nuclear Magnetic Resonance (NMR) experiments are powerful techniques for simplifying complex spectra and focusing on specific parts of a molecule or molecular complex. When L-ARGININE:HCL (13C6,D7,15N4) is incorporated into a protein, these methods allow researchers to selectively observe either the labeled arginine residues or the rest of the unlabeled molecule.
Isotope-Filtered NMR: This approach is designed to suppress signals from isotopically labeled nuclei, allowing for the unambiguous detection of signals from unlabeled components. For instance, in a protein-ligand interaction study, a protein can be uniformly labeled with ¹³C and ¹⁵N, while the ligand, such as a peptide containing unlabeled arginine, remains at natural abundance. An isotope-filtered NOESY experiment would suppress all signals from the labeled protein, enabling the clear observation of the conformation of the bound, unlabeled peptide. Conversely, if a peptide containing labeled L-arginine binds to an unlabeled protein, this technique can filter out all signals from the protein, providing a clear spectrum of only the bound peptide. nih.gov
Isotope-Edited NMR: In contrast, isotope-edited NMR selects for signals originating from the labeled nuclei. This is particularly useful for studying the labeled molecule itself within a larger, unlabeled complex. If a protein is selectively labeled with L-ARGININE:HCL (13C6,D7,15N4), an isotope-edited experiment can isolate the signals from just the arginine residues. This dramatically simplifies the spectrum of a large protein and allows for detailed analysis of the arginine side chains, which are often involved in critical interactions at active sites or protein-protein interfaces. nih.govresearchgate.net These experiments work by using pulses that are specific to the heteronuclei (e.g., ¹³C or ¹⁵N), ensuring that only magnetization originating from these labeled sites is detected.
A common application involves using a 3D H-C-N out-and-back experiment on a protein selectively labeled with ¹³Cδ/²Hβγ/¹⁵Nε arginine. This experiment specifically correlates the ¹H, ¹³C, and ¹⁵N atoms in the labeled side chain, providing unambiguous signals for each labeled arginine residue. nih.govresearchgate.net
¹³C, ¹⁵N, and ²H NMR for Structural and Dynamic Insights
The specific isotopic labeling pattern of L-ARGININE:HCL (13C6,D7,15N4) provides a powerful toolkit for gaining deep insights into protein structure and dynamics using multinuclear NMR.
¹³C and ¹⁵N NMR: The enrichment with ¹³C and ¹⁵N allows for a variety of heteronuclear correlation experiments (like HSQC, HMQC) that are central to modern biomolecular NMR. nih.govnih.gov These experiments provide high-resolution spectra where signals from the arginine side-chain nuclei can be resolved and assigned.
Structural Insights: The chemical shifts of ¹³C and ¹⁵N nuclei are highly sensitive to their local chemical environment. Changes in these shifts upon ligand binding or conformational change can be used to map interaction surfaces and characterize structural alterations. For example, ¹³Cζ and ¹⁵Nε chemical shifts in the guanidinium group are powerful probes of salt-bridge formation and hydrogen bonding. ucl.ac.ukucl.ac.uknih.gov
Dynamic Insights: The introduction of isolated ¹⁵N-¹³C-¹H spin systems in the arginine side chain, especially when combined with deuteration at other positions, creates favorable relaxation pathways for NMR studies. nih.govresearchgate.net This allows for the measurement of spin-relaxation parameters (T₁, T₂, NOE) which provide quantitative information on molecular motions across a wide range of timescales, from fast (picosecond-nanosecond) bond vibrations to slower (microsecond-millisecond) conformational exchanges. nih.govista.ac.at For instance, magic-angle spinning (MAS) NMR studies on proteins with specifically ¹³C-labeled arginine have used spin-relaxation and dipolar-coupling measurements to quantify motions ranging from rigid sites to those undergoing nanosecond or microsecond dynamics. nih.govista.ac.at
²H NMR: The incorporation of deuterium (²H) at the non-exchangeable positions of the arginine side chain serves multiple purposes:
Spectral Simplification: Replacing ¹H with ²H simplifies crowded ¹H NMR spectra and reduces signal overlap.
Favorable Relaxation Properties: Deuteration significantly reduces ¹H-¹H dipolar relaxation pathways, which are a major source of line broadening in larger proteins. This results in sharper lines and improved spectral resolution, particularly for the remaining protons attached to ¹³C nuclei. nih.govnmr-bio.com
Deuterium Isotope Shifts: The substitution of ¹H with ²H can cause small but measurable shifts in the chemical shifts of nearby nuclei, such as ¹⁵N. The magnitude of this deuterium isotope shift on the terminal ¹⁵Nη nuclei is a sensitive indicator of the hydrogen bonding status and can be used to infer the presence of salt bridges in solution. ucl.ac.ukucl.ac.uknih.gov
The following table summarizes NMR experiments used for gaining structural and dynamic insights from labeled arginine:
| NMR Experiment | Isotope(s) Detected | Information Gained | Reference(s) |
| ¹H-¹³C HSQC | ¹H, ¹³C | Maps interaction surfaces by monitoring chemical shift perturbations of ¹³Cδ/¹Hδ signals. | nih.govchemrxiv.org |
| ¹H-¹⁵N HSQC/SOFAST-HMQC | ¹H, ¹⁵N | Monitors the protein backbone and arginine Nε-Hε group; assesses folding and interaction. | nih.govnih.gov |
| 3D H-C-N Out-and-Back | ¹H, ¹³C, ¹⁵N | Correlates side-chain ¹Hδ, ¹³Cδ, and ¹⁵Nε nuclei for specific assignment and analysis. | nih.govresearchgate.net |
| ¹³Cζ-detected ¹⁵Nη Double-Quantum Experiment | ¹³C, ¹⁵N | Provides high-resolution spectra of the guanidinium group to probe interactions. | ucl.ac.uknih.gov |
| Spin-Relaxation (T₁, T₂) & Dipolar Coupling | ¹H, ¹³C, ¹⁵N | Quantifies molecular dynamics (nanosecond to millisecond timescales) of the side chain. | nih.govista.ac.at |
| ASHDEX (Arginine-Specific Hydrogen-Deuterium Exchange) | ¹H, ¹⁵N | Measures the rate of solvent exchange of guanidinium protons to probe accessibility and H-bonding. | ucl.ac.ukucl.ac.uk |
Pre-analytical Sample Preparation and Derivatization Strategies for Isotopic Measurements
The successful analysis of L-ARGININE:HCL (13C6,D7,15N4) by NMR or mass spectrometry (MS) is critically dependent on meticulous sample preparation.
Sample Preparation for NMR: For NMR analysis, the protein containing the labeled arginine must be pure, stable, and soluble at high concentrations in a suitable buffer.
Concentration: Protein concentrations are typically in the range of 0.3-0.5 mM, although this can be lower for highly sensitive spectrometers. nmr-bio.com
Buffer and Solvent: Samples are prepared in a deuterated solvent (typically D₂O) to avoid a large, interfering solvent signal. The buffer must maintain a stable pH, as the chemical shifts of arginine's side-chain nitrogens are sensitive to pH changes. nih.goviastate.edu
Purity and Stability: The sample must be free of particulates, which can degrade spectral quality. Filtering the final solution into the NMR tube is a standard practice. iastate.eduhuji.ac.il The protein must also remain stable and not aggregate over the course of the NMR experiment, which can last for hours or even days. nmr-bio.com
Sample Preparation for Mass Spectrometry: For MS-based proteomics, such as in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments, the process involves several stages after cell lysis and protein extraction.
Protein Digestion: Proteins are typically digested into smaller peptides using a specific protease, most commonly trypsin. Trypsin cleaves after arginine and lysine (B10760008) residues, meaning the ¹³C and ¹⁵N labels from arginine will be located at the C-terminus of the resulting peptides. nih.govgbiosciences.comacs.org
Desalting and Cleanup: The peptide mixture is then desalted and purified to remove contaminants like detergents, salts, and lipids that can interfere with ionization in the mass spectrometer. This is commonly done using solid-phase extraction (SPE) with C18 reverse-phase cartridges or StageTips. nih.govgbiosciences.comthermofisher.com
Fractionation: For complex samples, an additional fractionation step using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography can be employed to reduce sample complexity before LC-MS/MS analysis. nih.govthermofisher.com
The general workflow for preparing a SILAC-labeled sample for MS analysis is outlined below:
| Step | Description | Key Considerations | Reference(s) |
| 1. Cell Lysis & Protein Extraction | Cells grown in media with labeled arginine are lysed to release proteins. | Use of MS-compatible detergents is preferred; if not, they must be thoroughly removed. | nih.govresearchgate.net |
| 2. Reduction & Alkylation | Disulfide bonds in proteins are reduced (e.g., with DTT) and then permanently blocked (e.g., with iodoacetamide) to ensure complete digestion. | Prevents refolding and ensures cysteines are not reactive. | nih.govgbiosciences.com |
| 3. Proteolytic Digestion | Proteins are cleaved into peptides using an enzyme like trypsin. | The enzyme-to-protein ratio and digestion time must be optimized for complete digestion. | gbiosciences.comacs.org |
| 4. Desalting / Cleanup | The peptide mixture is cleaned using reversed-phase solid-phase extraction (e.g., C18 StageTips). | Removes salts and other contaminants that suppress ionization. | nih.govthermofisher.com |
| 5. LC-MS/MS Analysis | Peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. | Labeled and unlabeled peptide pairs are identified and their relative signal intensities are quantified. | acs.orgnih.gov |
Derivatization Strategies: For the analysis of free L-arginine (not in a protein), pre-column derivatization is often used, especially for LC-MS, to improve chromatographic properties and detection sensitivity. While the heavy labels in L-ARGININE:HCL (13C6,D7,15N4) make it an excellent internal standard for MS quantification, derivatization can still be beneficial.
Computational and Bioinformatic Approaches for Isotope Data Analysis
Software Tools for Processing Mass Spectrometry and NMR Isotope Data
The analysis of data from studies using L-ARGININE:HCL (13C6,D7,15N4) requires specialized software capable of handling the complexity of isotopic labeling. These tools are crucial for processing raw data from mass spectrometers and NMR spectrometers to identify and quantify isotopologues, which are molecules that differ only in their isotopic composition.
For mass spectrometry data, a variety of software tools are available for processing the raw files and identifying compounds labeled with stable isotopes. Thermo Scientific's Compound Discoverer is one such application that can be used to detect compounds labeled with stable isotopes like 13C. thermofisher.com It facilitates the setup of studies, analysis of raw data files, and review of results. thermofisher.com Another tool, iMS2Flux , is designed to automate and standardize the data flow from mass spectrometric measurements to flux analysis programs, streamlining data extraction and correction. researchgate.net For quantitative proteomics, software like PyQuant supports the analysis of various types of quantitative mass spectrometry data, including SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), and can even quantify peptides with unexpected isotopic patterns that may arise from metabolic conversion of the labeled arginine. researchgate.net
In the realm of NMR spectroscopy, several software packages are prominent. TopSpin , from Bruker, is widely used for both data acquisition and processing of NMR spectra. uib.nobruker.comMestReNova (Mnova) is another popular choice for processing and analyzing NMR data, and it is often preferred for generating publication-quality figures. uib.nomestrelab.com For the specific analysis of protein NMR data, especially with 13C and 15N labeling, CcpNmr Analysis is considered a leading tool. uib.no Other notable software includes Sparky and CARA for protein NMR data analysis, and NMRPipe , a UNIX-based collection of programs for processing protein NMR data. uib.no The open-source, web-based platform NMRium offers an accessible option for visualizing, analyzing, and processing 1D and 2D NMR spectra. nmrium.com
| Software | Primary Application | Key Features | Primary Instrument Data |
|---|---|---|---|
| Compound Discoverer | Stable Isotope Labeling Analysis | Study setup, raw file processing, results review. thermofisher.com | Mass Spectrometry |
| iMS2Flux | Metabolic Flux Analysis | Automated data processing and transfer to flux analysis programs. researchgate.net | Mass Spectrometry |
| PyQuant | Quantitative Proteomics | Supports SILAC, can handle metabolic conversion of labels. researchgate.net | Mass Spectrometry |
| TopSpin | NMR Data Analysis | Data acquisition and processing. uib.nobruker.com | NMR |
| MestReNova (Mnova) | NMR Data Analysis | Processing, analysis, and high-quality figure generation. uib.nomestrelab.com | NMR |
| CcpNmr Analysis | Protein NMR Analysis | Specialized for 13C/15N-labeled proteins. uib.no | NMR |
| NMRium | NMR Data Analysis | Web-based, open-source platform for 1D and 2D NMR. nmrium.com | NMR |
Metabolic Flux Modeling and Network Reconstruction from Isotopic Enrichment
The use of L-ARGININE:HCL (13C6,D7,15N4) is particularly valuable in metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a cell. By tracing the incorporation of the heavy isotopes from arginine into other metabolites, researchers can reconstruct metabolic pathways and determine the flow of atoms through the network.
Dual isotopic labeling with both 13C and 15N, as is present in this labeled arginine, allows for the simultaneous quantification of both carbon and nitrogen fluxes. nih.gov This co-labeling strategy has been used to study arginine metabolism in various organisms. nih.gov The data from such experiments, in the form of mass isotopomer distributions (MIDs), can be used to infer intracellular carbon and nitrogen fluxes. nih.gov This approach can provide a comprehensive view of cellular metabolism, establishing key nodes for nitrogen metabolism, such as glutamate. nih.gov
The analysis of isotopic enrichment in amino acids, derived from protein hydrolysates, is a common method in MFA. Novel NMR-based approaches that exploit the 15N label can enhance the efficiency and coverage of these analyses. nih.govconsensus.app These methods can provide detailed information about metabolic fluxes and can be used to study the effects of changes in enzyme expression on metabolism. nih.govconsensus.app The goal of these modeling efforts is to create a more accurate and predictive understanding of cellular metabolism, which can be aided by software that maps isotopic data onto metabolic models. youtube.com
Statistical Analysis of Quantitative Proteomic and Metabolomic Data
In quantitative proteomics, statistical tests are used to determine if observed differences in protein abundance between different experimental groups are statistically significant. frontiersin.org For normally distributed data, a one-way ANOVA followed by a Tukey's HSD test can be used for comparing more than two groups, while an unpaired Student's t-test is suitable for two-group comparisons. frontiersin.org If the data does not follow a normal distribution, non-parametric tests like the Kruskal-Wallis test followed by a post-hoc Dunn test are appropriate. frontiersin.org
In the context of metabolomics, statistical analysis is also crucial for identifying metabolites that are significantly altered under different conditions. For instance, in studies of feline obesity, both untargeted and targeted mass spectrometry-based metabolomics approaches were used to identify significant changes in the serum metabolome. mdpi.com The analysis revealed alterations in arginine and proline metabolism, among other pathways. mdpi.com Similarly, in studies investigating the effects of environmental exposures on neuronal function, multi-omics approaches combining metabolomics, lipidomics, and proteomics are employed, with statistical analysis being key to identifying relevant biomarkers and pathways. mdpi.com
A key consideration in the statistical analysis of isotope labeling data is the potential for metabolic conversion of the labeled amino acid. For example, labeled arginine can be converted to other amino acids like proline, which can complicate quantitation. nih.gov Statistical models and bioinformatic approaches have been developed to correct for these effects. researchgate.net
Algorithms for Deconvolution of Complex Isotopic Signatures
The mass spectra obtained from experiments with heavily labeled compounds like L-ARGININE:HCL (13C6,D7,15N4) can be very complex, with overlapping isotopic envelopes from different fragments and charge states. Deconvolution algorithms are essential for separating these complex signals and accurately determining the monoisotopic masses and abundances of the labeled species.
Several algorithms have been developed for the deconvolution of mass spectral data. The "Isopat" algorithm is a computerized method for determining the amount of each labeled species based on mass spectrometric data. researchgate.net This algorithm is useful for correcting raw MS data for the contributions of natural heavy isotopes. researchgate.net
For the deconvolution of tandem mass spectra of intact proteins, which can be particularly complex, combinatorial algorithms like MS-Deconv have been developed. nih.gov This algorithm represents the spectrum as a graph and finds the highest-scoring subset of isotopic envelopes, improving the accuracy of monoisotopic mass recovery. nih.gov Other widely used deconvolution algorithms include MaxEnt and ReSpect . nih.gov More recent developments, such as parsimonious charge deconvolution, aim to reduce artifacts that can be produced by older algorithms. nih.gov
Advanced Research Applications and Emerging Trends
Investigation of Cellular Energetics and Biosynthetic Capacities
The use of stable isotope tracers like L-ARGININE:HCL (13C6,D7,15N4) is fundamental to metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a cell. By introducing this labeled arginine into cell culture, researchers can trace the path of the heavy isotopes as they are incorporated into various metabolic pathways. This allows for a detailed mapping of how cells utilize arginine and its downstream metabolites for energy production and the synthesis of essential biomolecules.
For instance, the nitrogen atoms from labeled arginine can be tracked as they are incorporated into nitric oxide (NO), a critical signaling molecule, or into other amino acids through transamination reactions. medchemexpress.com Similarly, the labeled carbon backbone can be followed through the Krebs cycle and other central carbon metabolism pathways. This provides invaluable insights into the bioenergetic state of the cell and its capacity to synthesize crucial compounds under different physiological or pathological conditions.
Interrogating Subcellular Localization and Turnover of Proteins and Metabolites
A key application of L-ARGININE:HCL (13C6,D7,15N4) lies in the field of quantitative proteomics, particularly in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). creative-biolabs.comfishersci.ca In SILAC experiments, one population of cells is grown in a medium containing the "heavy" labeled arginine, while a control population is grown with the normal, "light" arginine. carlroth.com This results in the incorporation of the heavy isotope into all newly synthesized proteins in the experimental group. creative-biolabs.com
When the two cell populations are combined and their proteins are analyzed by mass spectrometry, the mass difference between the heavy and light peptides allows for precise relative quantification of protein abundance. creative-biolabs.comcarlroth.com This method is instrumental in studying protein turnover, the dynamic process of protein synthesis and degradation. By applying a pulse of heavy arginine, researchers can specifically measure the rate at which new proteins are synthesized.
Furthermore, when combined with proximity labeling techniques like APEX2, SILAC can provide spatially resolved information on protein turnover within specific subcellular compartments. nih.gov For example, researchers have used this approach to study protein turnover dynamics within the mitochondrial matrix and the endoplasmic reticulum lumen, revealing how these rates change during processes like cellular differentiation. nih.gov This level of detail is crucial for understanding how different cellular compartments maintain their proteostasis and respond to various stimuli.
| Technique | Application with L-ARGININE:HCL (13C6,D7,15N4) | Key Insights Gained |
| Metabolic Flux Analysis (MFA) | Tracing the metabolic fate of labeled arginine's carbon and nitrogen atoms. | Quantification of metabolic pathway rates, understanding cellular energy production and biosynthetic capabilities. medchemexpress.com |
| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Differential labeling of proteomes for relative protein quantification. | Measurement of protein expression changes, protein turnover rates, and identification of differentially regulated proteins. creative-biolabs.comfishersci.cacarlroth.com |
| Prox-SILAC (Proximity Labeling combined with SILAC) | Quantifying protein turnover within specific subcellular compartments. | Spatially resolved mapping of protein synthesis and degradation dynamics in organelles like mitochondria and the ER. nih.gov |
Use in Investigating Mechanisms of Cellular Adaptation and Response
Cells constantly adapt to changes in their environment, and these adaptations often involve significant alterations in metabolic and signaling pathways. L-ARGININE:HCL (13C6,D7,15N4) serves as a powerful tool to investigate these adaptive mechanisms. By using stable isotope tracing, researchers can uncover how cellular metabolism is rewired in response to stressors such as nutrient deprivation, hypoxia, or drug treatment.
For example, studies can be designed to assess how the flux through arginine-dependent pathways, such as nitric oxide synthesis or polyamine production, changes when cells are subjected to specific challenges. This information is vital for understanding the molecular basis of cellular resilience and identifying potential targets for therapeutic intervention.
Development of Isotope Tracing Strategies for Complex Biological Systems
The application of L-ARGININE:HCL (13C6,D7,15N4) extends beyond simple cell culture models to more complex biological systems, including organoids and in vivo models. The development of advanced isotope tracing strategies allows researchers to study metabolic dynamics in the context of a whole organism. These in vivo labeling studies, where the labeled arginine is administered to an animal model, provide a more physiologically relevant picture of metabolic fluxes and inter-organ metabolic communication.
The high isotopic enrichment of L-ARGININE:HCL (13C6,D7,15N4) is particularly advantageous in these complex systems, as it enhances the signal-to-noise ratio in mass spectrometry analyses, enabling the detection and quantification of labeled metabolites and proteins even at low concentrations.
Role in Advanced Biomarker Discovery Methodologies for Research Purposes
The quantitative data generated from SILAC and other isotope tracing experiments using L-ARGININE:HCL (13C6,D7,15N4) are invaluable for modern biomarker discovery. By comparing the proteomes or metabolomes of healthy versus diseased cells or tissues, researchers can identify proteins and metabolites that are significantly up- or downregulated. creative-biolabs.com These molecules can then be investigated as potential biomarkers for disease diagnosis, prognosis, or as indicators of treatment response.
The precision and reproducibility of stable isotope labeling techniques make them superior to many other methods for quantitative analysis, reducing the likelihood of false positives and providing a solid foundation for subsequent validation studies. The ability to perform multiplexed SILAC experiments, using different isotopic forms of amino acids, further enhances the throughput and efficiency of biomarker discovery pipelines. fishersci.cafishersci.se
Challenges and Considerations in Utilizing L Arginine:hcl 13c6,d7,15n4
Efficiency of Isotope Incorporation and Label Scrambling Considerations
A fundamental prerequisite for accurate SILAC-based quantification is the complete and efficient incorporation of the labeled amino acid into the proteome of the cultured cells. Incomplete incorporation can lead to a mixed population of light, medium, and heavy peptides, complicating data analysis and compromising quantitative accuracy. While L-arginine is an essential amino acid for many cell lines, ensuring its complete replacement with the labeled counterpart requires careful optimization of cell culture conditions, including the duration of labeling, which should span several cell doublings.
A more insidious challenge is the phenomenon of label scrambling , where the isotopic labels from L-ARGININE:HCL (13C6,D7,15N4) are metabolically transferred to other amino acids. The most well-documented instance of this is the enzymatic conversion of arginine to proline. This metabolic pathway can lead to the appearance of labeled proline in newly synthesized proteins, creating a confounding variable in the mass spectrometry data. For example, a peptide containing proline that was originally devoid of arginine could be mistakenly identified as containing a labeled amino acid, leading to erroneous quantification.
Furthermore, the catabolism of the guanidinium (B1211019) group of arginine can result in the release of labeled nitrogen (¹⁵N), which can then be re-incorporated into the biosynthesis of other amino acids. This "¹⁵N scrambling" can further complicate the interpretation of mass spectra, as the isotopic signature is no longer confined to arginine-containing peptides.
Table 1: The Arginine-to-Proline Conversion Challenge
| Challenge | Description | Impact on Quantification |
| Metabolic Conversion | Arginase enzymes convert L-arginine to L-ornithine, a precursor for proline biosynthesis. | Peptides containing proline can become isotopically labeled, leading to inaccurate protein quantification as the signal from these peptides is not directly related to the abundance of arginine-containing proteins. |
| ¹⁵N Scrambling | The guanidinium group of arginine, containing four ¹⁵N atoms, can be catabolized, releasing labeled nitrogen into the cellular nitrogen pool. | Other amino acids can become labeled with ¹⁵N, broadening the distribution of isotopic labels and making it difficult to attribute the label solely to arginine. |
Potential Isotope Effects on Biochemical Reaction Rates
The substitution of atoms with their heavier isotopes can, in some cases, alter the rates of biochemical reactions. This phenomenon, known as the kinetic isotope effect (KIE) , arises from the difference in zero-point vibrational energies between bonds involving the light and heavy isotopes. The C-D bond is stronger than the C-H bond, and thus reactions involving the cleavage of a C-H bond are typically faster than those involving a C-D bond.
For L-ARGININE:HCL (13C6,D7,15N4), the presence of seven deuterium (B1214612) atoms raises the possibility of KIEs influencing metabolic pathways that involve the cleavage of these C-D bonds. While the carbon-13 and nitrogen-15 (B135050) labels are less likely to cause significant KIEs due to their smaller relative mass differences, the substantial mass increase from hydrogen to deuterium can have a more pronounced effect.
The potential for KIEs necessitates careful consideration, particularly when studying enzyme kinetics or metabolic flux. If the deuterated arginine is metabolized at a different rate than its natural counterpart, it could lead to an accumulation or depletion of certain metabolites that is not representative of the true biological state. The magnitude of the KIE is dependent on the specific enzymatic reaction and the position of the isotopic label relative to the reaction center. While direct experimental data on the KIE for L-ARGININE:HCL (13C6,D7,15N4) in various biological systems is limited, researchers should be aware of this potential artifact and, where possible, design experiments to assess its impact.
Methodological Optimization for Diverse Biological Matrices
The successful application of L-ARGININE:HCL (13C6,D7,15N4) is highly dependent on the biological system under investigation. Methodological optimization is crucial to address the unique challenges presented by different biological matrices, such as cell cultures, tissues, and bodily fluids.
In cell culture, a primary focus is on mitigating the arginine-to-proline conversion. Several strategies have been developed to address this issue:
Use of Arginase Inhibitors: The addition of arginase inhibitors, such as Nω-hydroxy-nor-L-arginine (nor-NOHA), to the culture medium can effectively block the conversion of arginine to ornithine, thereby reducing proline labeling.
Genetically Modified Cell Lines: Utilizing cell lines with a knockout of the arginase gene (e.g., ARG2) can provide a more permanent solution to the conversion problem.
Proline Supplementation: Increasing the concentration of unlabeled proline in the culture medium can help to suppress the synthesis of labeled proline from the labeled arginine pool through feedback inhibition.
When working with more complex matrices like tissues, achieving complete and uniform labeling is a significant hurdle. For in vivo labeling studies in organisms, the delivery and distribution of the labeled amino acid must be carefully controlled. Furthermore, the metabolic complexity of different tissues can lead to varying degrees of label scrambling, necessitating tissue-specific validation and optimization.
Table 2: Methodological Optimization Strategies
| Biological Matrix | Key Challenge | Optimization Strategy |
| Cell Culture | Arginine-to-proline conversion | Addition of arginase inhibitors, use of arginase-knockout cell lines, supplementation with unlabeled proline. |
| Tissues (in vivo) | Incomplete and non-uniform labeling | Optimization of labeled diet formulation and feeding schedules, tissue-specific analysis of label incorporation. |
| Yeast (S. pombe) | Arginine catabolism and ¹⁵N scrambling | Use of mutant strains with deletions in arginase and urease pathway genes. nih.gov |
Cost-Effectiveness and Scalability of Experiments
A significant practical consideration in the use of L-ARGININE:HCL (13C6,D7,15N4) is its cost. The synthesis of multiply-labeled stable isotopes is a complex and expensive process. This high cost can be a limiting factor, particularly for large-scale or high-throughput proteomic studies.
Minimizing the volume of culture medium: Using smaller culture vessels or optimizing cell seeding densities can reduce the total amount of labeled medium required.
Dialyzed Fetal Bovine Serum (FBS): Using dialyzed FBS is essential to remove endogenous unlabeled amino acids that would compete with the labeled arginine and compromise labeling efficiency. While dialyzed serum is more expensive, its use is non-negotiable for accurate SILAC experiments.
Careful Experimental Design: A well-designed experiment with clear objectives can prevent the waste of valuable resources. Pilot studies to determine optimal labeling times and concentrations can be a worthwhile investment.
The scalability of experiments using L-ARGININE:HCL (13C6,D7,15N4) is directly tied to its cost. While small-scale experiments in cell culture are feasible for many research groups, large-scale studies involving numerous conditions or in vivo labeling of animal models can become prohibitively expensive. The development of more cost-effective methods for the synthesis of heavily labeled amino acids will be crucial for the broader application of this powerful quantitative technique.
Future Research Directions for L Arginine:hcl 13c6,d7,15n4
Integration with Multi-Omics Datasets for Systems-Level Understanding
The comprehensive isotopic labeling of L-ARGININE:HCL (13C6,D7,15N4) makes it an ideal tracer for multi-omics studies, which aim to provide a holistic view of biological processes by integrating data from genomics, transcriptomics, proteomics, and metabolomics. By tracing the incorporation of the ¹³C, ¹⁵N, and D labels from arginine into various biomolecules, researchers can simultaneously monitor protein synthesis, metabolic flux, and the interplay between different molecular layers.
Future research will focus on developing computational frameworks to integrate the data generated from using L-ARGININE:HCL (13C6,D7,15N4) as a tracer with other omics datasets. This will enable a more complete understanding of how cellular metabolism is regulated and how it is perturbed in disease states. For instance, by combining SILAC-based proteomics using this labeled arginine with transcriptomic data, researchers can elucidate the post-transcriptional and translational regulatory mechanisms that govern protein expression. Furthermore, tracing the metabolic fate of the labeled arginine into other metabolites can connect changes in the proteome to alterations in metabolic pathways.
Application in Single-Cell Isotope Tracing Methodologies
A significant frontier in biomedical research is the study of cellular heterogeneity. Single-cell analysis techniques are revealing that even within a seemingly homogeneous population of cells, there can be substantial differences in their molecular and functional states. The application of isotope tracers at the single-cell level is a nascent but rapidly developing field.
Future research will focus on adapting and optimizing methods to detect the incorporation of isotopes from L-ARGININE:HCL (13C6,D7,15N4) in individual cells. This could involve the use of high-resolution mass spectrometry coupled with microfluidics or other single-cell isolation technologies. The ability to trace arginine metabolism at the single-cell level will provide unprecedented insights into metabolic heterogeneity in tissues and tumors, and how this heterogeneity contributes to development, disease progression, and therapeutic resistance.
Development of Novel Mass Spectrometry Imaging Techniques with Isotopic Resolution
Mass spectrometry imaging (MSI) allows for the spatial mapping of molecules in biological tissues. The development of MSI techniques with the ability to resolve isotopes would open up new avenues for visualizing metabolic activity directly in tissue sections.
The use of L-ARGININE:HCL (13C6,D7,15N4) in conjunction with these advanced MSI platforms will enable researchers to visualize the spatial distribution of arginine uptake and its conversion into other molecules within the complex architecture of tissues. This could be particularly valuable for studying metabolic zonation in the liver, the tumor microenvironment, and other heterogeneous biological systems. Future efforts will likely focus on improving the spatial resolution and sensitivity of these isotopic imaging techniques to enable subcellular localization of the labeled molecules.
Exploration of Deuterium (B1214612) Labeling for Advanced NMR Studies and Kinetic Isotope Effects
The presence of seven deuterium atoms in L-ARGININE:HCL (13C6,D7,15N4) offers unique opportunities for nuclear magnetic resonance (NMR) spectroscopy and the study of kinetic isotope effects (KIEs). medchemexpress.comsigmaaldrich.com Deuterium has a different magnetic moment than hydrogen, and its substitution for hydrogen can simplify NMR spectra and provide novel structural and dynamic information. nih.gov
Future research will likely explore the use of this heavily deuterated arginine in advanced NMR experiments to study protein structure and dynamics. nih.govlifetein.com The deuterium labels can act as probes for specific regions of a protein, providing insights into conformational changes and interactions. nih.gov
Q & A
Basic Research Questions
Q. What methodological considerations are essential when incorporating L-ARGININE:HCL (13C6,D7,15N4) into SILAC-based proteomic studies?
- Answer: For SILAC experiments, ensure cells are cultured for >10 generations in isotope-enriched media to achieve >98% metabolic incorporation . Use multiplex labeling (e.g., light/medium/heavy isotopes) to compare protein expression across conditions. Monitor mass shifts (e.g., +6 Da for 13C6, +10 Da for 13C6,15N4) via high-resolution mass spectrometry (HRMS) to validate labeling efficiency .
Q. How can researchers confirm the isotopic purity of L-ARGININE:HCL (13C6,D7,15N4) prior to experimental use?
- Answer: Analyze the compound using nuclear magnetic resonance (NMR) and HRMS to verify isotopic enrichment (>99% for 13C6 and 15N4) and absence of unlabeled contaminants . Isotopic purity is critical to avoid skewed metabolic tracing data.
Q. What are the critical storage conditions to maintain the stability of L-ARGININE:HCL (13C6,D7,15N4) in laboratory settings?
- Answer: Store the lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis. For aqueous solutions, use HPLC-grade water and avoid repeated freeze-thaw cycles to preserve isotopic integrity .
Advanced Research Questions
Q. How should researchers design isotope tracing experiments to investigate L-arginine metabolism in nitric oxide (NO) synthesis pathways using this compound?
- Answer: Pulse-chase experiments with L-ARGININE:HCL (13C6,D7,15N4) can track NO synthesis by quantifying labeled citrulline and nitrate/nitrite derivatives via LC-MS. Normalize data to cell count and control for arginase activity, which competes with NO synthase for substrate .
Q. What strategies are recommended for resolving spectral overlaps when analyzing SILAC-labeled peptides with L-ARGININE:HCL (13C6,D7,15N4) in complex mixtures?
- Answer: Use HRMS (e.g., Orbitrap) with <2 ppm mass accuracy and software tools like MaxQuant/Andromeda to deconvolute isotopic clusters . Adjust collision energy during MS/MS to fragment co-eluting peptides and validate identifications via spectral libraries.
Q. How can kinetic modeling be applied to quantify metabolic flux changes observed in L-arginine-13C6,15N4,d7 tracer studies?
- Answer: Compartmental flux models (e.g., using INCA or OpenMETA) integrate isotopomer distributions from MS data to calculate flux rates through pathways like the urea cycle or polyamine synthesis. Validate models with null mutants or enzyme inhibitors .
Q. What experimental controls are necessary to validate the specificity of isotopic labeling in in vivo studies using this compound?
- Answer: Include unlabeled controls, isotope-enriched media blanks, and internal standards (e.g., 15N4-labeled arginine) for background subtraction. Use parallel reaction monitoring (PRM) to confirm site-specific isotopic incorporation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in metabolic tracing data when using L-ARGININE:HCL (13C6,D7,15N4)?
- Answer: Cross-validate findings with orthogonal methods (e.g., 13C-NMR for positional isotopomer analysis) to rule out technical artifacts. Check for isotopic cross-talk (e.g., proline conversion from arginine) by analyzing downstream metabolites .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
